molecular formula C8H15N3O2S B13187558 (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B13187558
M. Wt: 217.29 g/mol
InChI Key: OXLITTIGZHFHDN-UHFFFAOYSA-N
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Description

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, two methyl groups at positions 3 and 5, and a methanesulfonamide group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by the introduction of the methanesulfonamide group. One common method involves the reaction of 3,5-dimethyl-1-ethylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
  • (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
  • (5-Methyl-1H-pyrazol-4-yl)ethanone

Uniqueness

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-4-11-7(3)8(6(2)10-11)5-14(9,12)13/h4-5H2,1-3H3,(H2,9,12,13)

InChI Key

OXLITTIGZHFHDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CS(=O)(=O)N)C

Origin of Product

United States

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